YM-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

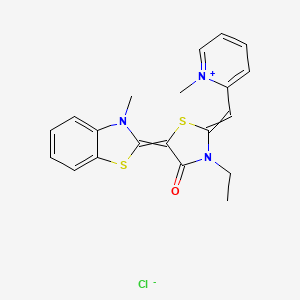

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQDCNWQIQWINZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YM-1 Protein: A Comprehensive Technical Guide on its Discovery, History, and Core Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the YM-1 protein, a chitinase-like lectin with significant roles in the inflammatory response and tissue remodeling. Initially discovered as an eosinophil chemotactic factor, this compound has since been characterized as a key marker of alternatively activated macrophages. This document details the history of its discovery, its molecular and genetic characteristics, and its function in various physiological and pathological processes. Detailed experimental protocols for key assays and a summary of quantitative data are provided to support further research and therapeutic development.

Discovery and History

The story of this compound began with the observation of eosinophilic crystals in mice with pulmonary inflammation. Initially, it was purified from the supernatant of mouse splenocyte cultures and identified as an eosinophil chemotactic factor, termed ECF-L. Later, independent research on activated peritoneal macrophages in mice infected with the parasite Trichinella spiralis led to the identification of a secreted 45 kDa protein, which was named this compound. Subsequent studies revealed that ECF-L and this compound were the same molecule.

A significant breakthrough in understanding this compound came with the cloning of its full-length cDNA from a library constructed from activated peritoneal exudate cells. The deduced amino acid sequence revealed homology to microbial chitinases, placing it in the chitinase family. However, this compound lacks the critical amino acids required for enzymatic activity, classifying it as a chitinase-like protein (CLP). It is now officially designated as Chitinase-like protein 3 (Chi3l3).

This compound is a rodent-specific protein, with no direct human ortholog, although it shares structural similarities with human chitinase-like proteins such as YKL-40. Its expression is predominantly associated with alternatively activated macrophages (M2), neutrophils, and myeloid progenitor cells.

Molecular and Genetic Characteristics

A summary of the key molecular and genetic features of this compound is presented in the table below.

| Property | Description | Reference |

| Gene Name | Chil3 (Chitinase-like 3) | |

| Chromosome Location | Mouse Chromosome 3 | |

| Protein Name | This compound, ECF-L, Chi3l3 | |

| Molecular Weight | ~45 kDa | |

| Structure | Single polypeptide chain with a (β/α)8 TIM barrel domain | |

| Function | Lectin (carbohydrate-binding protein), binds to heparin/heparan sulfate and N-acetylglucosamine (GlcNAc) | |

| Enzymatic Activity | None (lacks chitinase activity) |

Signaling Pathways

This compound expression is tightly regulated by cytokines, and it is implicated in specific signaling cascades that influence cellular differentiation and immune responses.

Regulation of this compound Expression by IL-4/STAT6

The expression of the Chil3 gene is predominantly induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This induction is mediated through the JAK-STAT signaling pathway.

Caption: IL-4/STAT6 signaling pathway for this compound expression.

This compound and the EGFR-Pyk2 Signaling Pathway

This compound has been shown to influence the differentiation of neural stem cells (NSCs) into oligodendrocytes through the activation of the Epidermal Growth Factor Receptor (EGFR) and Proline-rich tyrosine kinase 2 (Pyk2).

An In-depth Technical Guide to the YM-1 (Chil3) Gene Expression Profile

Introduction

YM-1, also known as Chitinase-like protein 3 (Chil3), is a member of the chitinase-like proteins (CLPs) and is specifically produced by rodents.[1] It is encoded by the Chil3 gene and lacks the enzymatic ability to degrade chitin due to mutations in key active sites.[1][2] Despite this, this compound is a significant protein in immunology, primarily recognized as a hallmark of alternatively activated macrophages (M2a).[1][3] Its expression is strongly induced during type 2 immune responses, such as those seen in allergic inflammation and parasitic infections.[1][4] this compound plays a multifaceted, and sometimes contradictory, role in modulating immune responses, including T-helper 2 (Th2) cytokine expression, macrophage polarization, and the recruitment of neutrophils and eosinophils.[1][5] This guide provides a comprehensive overview of the this compound/Chil3 expression profile, its regulatory pathways, and detailed experimental protocols for its study.

Gene and Protein Characteristics

The Chil3 gene is located on mouse chromosome 3 in the F2.2 region.[3][5] It consists of 11 exons, and its coding sequence (CDS) of 1,197 nucleotides translates into the this compound protein, which contains 398 amino acid residues.[3][5] The promoter region of Chil3 is notable for containing four binding sites for the Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in its regulatory pathway.[5] The this compound protein itself is a secreted lectin that binds to saccharides like glucosamine and heparin.[6] Although it belongs to the glycoside hydrolase family 18 (GH18), it has lost its chitin-degrading ability through evolution.[2][7]

This compound (Chil3) Expression Profile

The expression of this compound is dynamically regulated, with constitutive expression in certain tissues under healthy conditions and significant induction under pathological stimuli.

Physiological Expression

In healthy adult mice, this compound is constitutively expressed in several tissues, primarily by cells of the myeloid lineage.[1][6] The lungs, spleen, and bone marrow are major sites of basal expression.[1][8]

| Tissue/Organ | Primary Expressing Cells | Expression Level | Reference |

| Lung | Alveolar Macrophages, Neutrophils | High | [1][6][8] |

| Spleen | Immature Neutrophils (Red Pulp), Macrophages | High | [1][6] |

| Bone Marrow | Myeloid Precursor Cells, Immature Neutrophils | Abundant | [1][6][8] |

| Stomach | Gastric Antrum | Moderate | [6] |

| Liver | Fetal Liver (from 16.5 dpc to P7.5) | Developmentally Regulated | [6] |

| Yolk Sac | Myeloid Precursor Cells (from 8.5 dpc) | Developmentally Regulated | [6] |

Expression in Pathophysiological Conditions

This compound expression is dramatically upregulated in response to inflammatory and disease states, particularly those characterized by a type 2 immune response.[1][9] This induction makes it a widely used marker for M2 macrophage polarization.[1][10]

| Condition | Tissue/Location | Primary Expressing Cells | Key Inducers | Reference |

| Allergic Inflammation | Lung, Peritoneal Cavity | Macrophages, Neutrophils | IL-4, IL-13 | [1][4][9] |

| Parasitic Infection | Lung, Peritoneal Cavity, Spleen, Brain | Macrophages, Microglia, Neutrophils | Parasite Antigens, IL-4 | [1][9] |

| Autoimmune Disease (EAE) | Spinal Cord, Brain | Microglia | Inflammatory Cytokines | [1][9] |

| Tissue Injury / Wound Healing | Granulation Tissue, Bone Marrow | Neutrophils, Monocytes | Damage-Associated Signals | [3][5] |

| Contact Hypersensitivity | Skin (Ears) | Macrophages | 2,4-dinitrofluorobenzene | [4] |

Regulation of this compound (Chil3) Expression

The expression of Chil3 is tightly controlled by a network of cytokines and transcription factors. The most well-characterized pathway involves the cytokines IL-4 and IL-13, which are central to type 2 immunity.[1][10]

Upon binding to their receptors, IL-4 and IL-13 trigger the phosphorylation and homodimerization of STAT6.[10] This activated STAT6 complex translocates to the nucleus and binds to specific sites in the Chil3 promoter, initiating gene transcription.[5][10] Furthermore, STAT6 can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which also promotes Chil3 expression.[3][5] Other factors, including TGF-β and certain microbial antigens, can also upregulate this compound, while IFN-γ, a type 1 cytokine, may have an inhibitory effect.[3][10]

Key Functions and Relationships

This compound is more than just a marker; it actively participates in modulating the immune response.[1] Its functions are pleiotropic, linking different facets of type 2 immunity.

Experimental Protocols

Accurate measurement of Chil3 gene expression and this compound protein levels is critical for research. Below are detailed protocols for common methodologies.

Quantitative Real-Time PCR (qPCR) for Chil3 mRNA

This protocol quantifies the relative abundance of Chil3 mRNA in cells or tissues.

Methodology:

-

RNA Isolation:

-

Homogenize tissue samples or lyse cell pellets in a suitable lysis buffer (e.g., Trizol or buffer from an RNA isolation kit).

-

Follow the manufacturer's protocol for RNA purification, which typically involves phase separation, precipitation, and washing steps.

-

Resuspend the final RNA pellet in nuclease-free water.

-

-

RNA Quantification and Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Incubate according to the reverse transcription kit's protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine: 10 µL 2x SYBR Green Master Mix, 0.5 µL each of Forward and Reverse primers (final concentration 250-500 nM), 2 µL of diluted cDNA, and nuclease-free water up to 20 µL.

-

Chil3 Primers (Example):

-

Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

-

Thermal Cycling:

-

Data Analysis:

-

Determine the cycle threshold (Ct) for Chil3 and the housekeeping gene in each sample.

-

Calculate the relative expression using the comparative Ct (ΔΔCt) method.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein

This protocol quantifies the concentration of this compound protein in fluid samples like serum, plasma, or cell culture supernatants.

Methodology (based on commercially available kits): [13][14]

-

Plate Preparation:

-

Coat a 96-well microplate with 100 µL/well of this compound capture antibody diluted in PBS.

-

Seal the plate and incubate overnight at room temperature.

-

Aspirate and wash each well three times with 400 µL of Wash Buffer (e.g., 0.05% Tween-20 in PBS).

-

-

Blocking:

-

Block non-specific binding by adding 300 µL/well of Reagent Diluent (e.g., 1% BSA in PBS).

-

Incubate for at least 1 hour at room temperature. Aspirate and wash as before.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the recombinant this compound standard to generate a standard curve (e.g., 5000 pg/mL down to 78 pg/mL).[14]

-

Add 100 µL of standards, samples, and controls to the appropriate wells.

-

Cover and incubate for 2 hours at room temperature.

-

-

Detection:

-

Aspirate and wash the wells.

-

Add 100 µL of biotinylated detection antibody, diluted in Reagent Diluent.

-

Cover and incubate for 2 hours at room temperature.

-

-

Enzyme Conjugation:

-

Aspirate and wash the wells.

-

Add 100 µL of Streptavidin-HRP working solution.

-

Incubate for 20 minutes at room temperature, protected from light.

-

-

Signal Development and Measurement:

-

Aspirate and wash the wells.

-

Add 100 µL of Substrate Solution (e.g., TMB). Incubate for 20 minutes in the dark.

-

Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

-

Immediately measure the optical density at 450 nm using a microplate reader.

-

-

Calculation:

-

Generate a standard curve by plotting the mean absorbance for each standard against its concentration.

-

Calculate the this compound concentration in samples by interpolating from the standard curve.

-

Immunohistochemistry (IHC) for this compound Protein

This protocol visualizes the location and distribution of this compound protein within tissue sections.

Methodology:

-

Tissue Preparation:

-

Fix tissue (e.g., lung, spleen) in 10% neutral buffered formalin, process, and embed in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2x 5 min).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath (95-100°C) for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.

-

Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 1 hour.

-

-

Antibody Incubation:

-

Incubate sections with a primary antibody against this compound (rabbit polyclonal is common) overnight at 4°C in a humidified chamber.

-

Wash slides 3 times with PBS or TBS.

-

Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Visualization:

-

If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC method).[8]

-

Wash slides, then apply a chromogen substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the antigen site.

-

-

Counterstaining and Mounting:

-

Lightly counterstain the nuclei with hematoxylin.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Coverslip the slides using a permanent mounting medium.

-

-

Analysis:

-

Examine under a light microscope to assess the staining intensity and cellular localization of this compound. Immunoreactive cells, such as alveolar macrophages, will appear brown.[8]

-

Conclusion

The this compound (Chil3) protein is a crucial, albeit rodent-specific, component of the type 2 immune response. Its expression profile serves as a reliable indicator of alternative macrophage activation and is closely linked to the pathogenesis of allergic and parasitic diseases.[1] Understanding the intricate regulation of Chil3 expression and the multifaceted functions of the this compound protein is vital for immunology research. For drug development professionals, the pathways governing this compound expression, particularly the IL-4/IL-13/STAT6 axis, represent potential targets for modulating inflammatory diseases. The detailed protocols provided herein offer a standardized framework for the accurate investigation of this important immunological marker.

References

- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irreversible evolutionary loss of chitin‐degrading ability in the chitinase‐like protein Ym1 under positive selection in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WikiGenes - Chil3 - chitinase-like 3 [wikigenes.org]

- 5. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]

- 6. uniprot.org [uniprot.org]

- 7. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyalinosis and Ym1/Ym2 Gene Expression in the Stomach and Respiratory Tract of 129S4/SvJae and Wild-Type and CYP1A2-Null B6,129 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chil3 chitinase-like 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. origene.com [origene.com]

- 12. Development of a qPCR Tool for Detection, Quantification, and Molecular Characterization of Infectious Laryngotracheitis Virus Variants in Chile from 2019 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. assaybiotechnology.com [assaybiotechnology.com]

An In-Depth Technical Guide to the Structure and Domains of YM-1 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase-like protein 3 (Chi3l3) or Eosinophil Chemotactic Factor-L (ECF-L), is a rodent-specific member of the glycoside hydrolase family 18 (GH18). Despite its homology to chitinases, this compound lacks enzymatic activity due to mutations in its active site.[1][2] This intriguing characteristic has led to significant interest in its alternative functions, particularly its role as a lectin and its involvement in inflammatory and immune responses.[3][4] This technical guide provides a comprehensive overview of the this compound protein's structure, its distinct functional domains, and the experimental methodologies employed to elucidate these features.

This compound Protein: Core Structural Features

The this compound protein is a secreted glycoprotein with a molecular weight of approximately 45 kDa.[5] The mature protein consists of 377 amino acids following the cleavage of a 21-amino acid signal peptide.[4][6] Its structure has been determined at high resolution by X-ray crystallography, revealing a complex and functionally significant architecture.[7]

Quantitative Structural Data

The following tables summarize key quantitative data derived from crystallographic and sequence analyses of the mouse this compound protein.

| Protein Property | Value | Source |

| Molecular Weight | ~45 kDa (secreted, glycosylated) | [5] |

| 43.8 kDa (calculated, recombinant) | [5] | |

| Number of Residues | 398 (precursor), 377 (mature) | [4][6] |

| UniProt Accession | Q8K3U3, P11977 | [1][3] |

| PDB IDs | 1VF8, 8P8Q | [7] |

| Crystallographic Data (PDB: 1VF8) | Value |

| Resolution | 1.31 Å |

| R-Value Free | 0.197 |

| R-Value Work | 0.175 |

| Crystallographic Data (PDB: 8P8Q) | Value |

| Resolution | 1.79 Å |

| R-Value Free | 0.199 |

| R-Value Work | 0.173 |

Architectural Domains of this compound

The three-dimensional structure of this compound is characterized by two distinct domains: a large (β/α)8 barrel, also known as a TIM barrel, and a smaller α+β domain.[4][6] This modular architecture is a hallmark of the glycoside hydrolase family 18.

The (β/α)8 TIM Barrel Domain

The most prominent feature of this compound is its (β/α)8 TIM barrel domain. This conserved protein fold consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices.[8][9][10] This domain is responsible for the protein's lectin activity, housing the carbohydrate-binding groove.[11] Although it shares structural similarity with the catalytic domain of active chitinases, critical amino acid substitutions in this compound render it enzymatically inactive.[2] Specifically, mutations in the catalytic motif prevent the hydrolysis of chitin.[2]

The α+β Domain

The smaller α+β domain is inserted between two of the β-strands of the TIM barrel. Its precise function is not as well-characterized as the TIM barrel, but it is thought to contribute to the overall stability and conformation of the protein.

The Carbohydrate-Binding Function

This compound's primary known function is its ability to bind specific carbohydrates, acting as a lectin. It displays a binding preference for saccharides containing a free amino group, such as glucosamine, and also interacts with heparin and heparan sulfate.[3][11] This binding activity is mediated by a groove located on the surface of the TIM barrel domain. While the exact residues forming the binding pocket are still under investigation, site-directed mutagenesis studies have identified key amino acids within or near the ancestral chitin-binding groove that are crucial for heparin/heparan sulfate binding.[11]

Signaling Pathways Involving this compound

This compound is implicated in several signaling pathways, primarily related to immune regulation and cellular responses in the central nervous system.

Regulation of this compound Expression via the IL-4/STAT6 Pathway

The expression of this compound is tightly regulated by the cytokine environment, particularly by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[12][13] The signaling cascade initiated by these cytokines is crucial for the alternative activation of macrophages, of which this compound is a key marker.

Caption: IL-4/STAT6 signaling pathway leading to this compound expression.

The this compound-EGFR-Pyk2 Signaling Axis in the Central Nervous System

In the context of the central nervous system, this compound has been implicated in a signaling pathway involving the Epidermal Growth Factor Receptor (EGFR) and Proline-rich tyrosine kinase 2 (Pyk2). This pathway is thought to play a role in neurogenesis and tissue repair.

Caption: Proposed this compound-EGFR-Pyk2 signaling pathway in the CNS.

Key Experimental Protocols

The characterization of this compound's structure and function has been made possible through a variety of sophisticated experimental techniques.

Recombinant this compound Expression and Purification

The production of recombinant this compound is essential for in vitro studies. A common protocol involves the use of a mammalian expression system.

Caption: Workflow for recombinant this compound expression and purification.

Methodology:

-

Vector Construction: The cDNA encoding murine this compound (residues 22-398) is cloned into a mammalian expression vector, such as pCAGG, often with an N-terminal signal peptide for secretion.[14]

-

Transfection: The expression vector is transfected into a suitable host cell line, commonly Human Embryonic Kidney 293 (HEK293) cells, using a transfection reagent like polyethylenimine (PEI).[14]

-

Expression: The transfected cells are cultured in an appropriate medium for several days to allow for protein expression and secretion into the culture supernatant.[14]

-

Purification: The supernatant is harvested, and the recombinant this compound is purified using a multi-step chromatography process. This typically involves an initial capture step with anion exchange chromatography followed by a polishing step using size-exclusion chromatography to obtain a highly pure protein preparation.[5][14]

-

Quality Control: The purity of the final protein product is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.[15]

X-ray Crystallography for Structural Determination

X-ray crystallography has been pivotal in revealing the three-dimensional structure of this compound.

Methodology:

-

Crystallization: Purified recombinant this compound is concentrated and subjected to crystallization screening under various conditions (e.g., different pH, precipitants, and temperatures). Spontaneous crystallization of this compound can be aided by low pH and low temperature.[14][15]

-

Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically from a synchrotron source. The diffraction pattern of the X-rays by the crystal lattice is recorded on a detector.[16]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model of this compound is then built into the electron density and refined to best fit the experimental data.[16]

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Surface Plasmon Resonance is a powerful technique for quantifying the binding affinity and kinetics of this compound with its carbohydrate ligands in real-time and in a label-free manner.[17][18][19][20][21]

Methodology:

-

Ligand Immobilization: One of the binding partners (e.g., heparin) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution containing the other binding partner (analyte, e.g., purified this compound) is flowed over the sensor surface.

-

Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: The binding data are fitted to various models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Conclusion

The this compound protein, with its unique structural features and non-enzymatic functions, represents a fascinating subject of study in the fields of immunology and drug development. Its well-defined domain architecture, particularly the (β/α)8 TIM barrel, provides a structural basis for its lectin activity. The elucidation of its involvement in key signaling pathways, such as the IL-4/STAT6 axis, offers insights into its role in regulating immune responses. The experimental protocols outlined in this guide provide a foundation for further research into the intricate biology of this compound and its potential as a therapeutic target. A thorough understanding of its structure and domains is paramount for the rational design of modulators of its activity and for harnessing its diagnostic and therapeutic potential.

References

- 1. uniprot.org [uniprot.org]

- 2. Irreversible evolutionary loss of chitin‐degrading ability in the chitinase‐like protein Ym1 under positive selection in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]

- 5. Recombinant Mouse YM1/ECF-L/Chil3 Protein (His Tag) - Elabscience® [elabscience.com]

- 6. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystal structure of Ym1 at 1.31 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TIM barrel - Wikipedia [en.wikipedia.org]

- 9. TIM Barrel Proteins – Meiler Lab [meilerlab.org]

- 10. upload.wikimedia.org [upload.wikimedia.org]

- 11. E-Theses Online Service (EThOS) update [bl.uk]

- 12. The IL-4/STAT6 signaling axis establishes a conserved microRNA signature in human and mouse macrophages regulating cell survival via miR-342-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ym1 protein crystals promote type 2 immunity [elifesciences.org]

- 16. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 17. Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. path.ox.ac.uk [path.ox.ac.uk]

- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 21. Kinetic studies on the interactions of heparin and complement proteins using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of YM-1 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase-3-like protein 3 (Chi3l3), is a member of the 18-glycosyl hydrolase family that, despite its structural homology to chitinases, lacks enzymatic activity.[1] Primarily found in rodents, it is a secreted lectin that binds to heparin and has been increasingly recognized for its significant and complex role in the innate immune system.[2] this compound is predominantly expressed by activated macrophages, particularly those with an M2 phenotype, as well as neutrophils.[3][4] Its expression is tightly regulated by cytokines, most notably IL-4 and IL-13, through the STAT6 signaling pathway.[5] This technical guide provides a comprehensive overview of the current understanding of this compound's function in innate immunity, with a focus on its involvement in inflammatory processes, cellular interactions, and underlying molecular mechanisms.

Data Presentation

Quantitative Data on this compound Expression and Activity

The following tables summarize key quantitative data related to this compound, providing a reference for its expression levels in different contexts and its biochemical interactions.

| Parameter | Condition | Value | Reference |

| This compound Protein Concentration in BALF | OVA-induced allergic asthma mouse model | ~200-325 µg/mL | [6] |

| This compound mRNA Fold Induction | IL-4 stimulated bone marrow-derived macrophages (BMDMs) | ~40-fold increase | [7] |

| This compound Binding Affinity (Kd) to Heparin | Surface Plasmon Resonance | 9.78 nM | [8] |

| This compound Binding Affinity (Kd) to EGFR | Not available in the searched literature | - | |

| Eosinophil Chemotaxis | Transwell migration assay (1 mg/mL S. stercoralis extract) | 6.4 ± 1.6 fold increase over control | [9] |

| Neutrophil Chemotaxis | Transwell migration assay (in response to CXCL1) | Increased spontaneous migration from tumor-bearing mice | [10] |

Note: BALF stands for Bronchoalveolar Lavage Fluid. OVA is ovalbumin.

Signaling Pathways and Molecular Interactions

This compound expression and function are governed by intricate signaling networks. Below are diagrams illustrating the key pathways involved.

This compound Gene Expression Signaling Pathway

The expression of this compound is primarily induced by the Th2 cytokines IL-4 and IL-13. This process is critically dependent on the activation of the STAT6 transcription factor. Additionally, the nuclear receptor PPARγ has been shown to play a cooperative role in promoting M2 macrophage polarization and the expression of M2-associated genes, including this compound.[3][11]

Caption: IL-4/IL-13 signaling cascade leading to this compound expression.

This compound in Allergic Inflammation

In the context of allergic inflammation, this compound contributes to the recruitment of eosinophils and neutrophils and modulates the function of macrophages, influencing the overall inflammatory response.

Caption: this compound's role in recruiting inflammatory cells.

Experimental Protocols

In Vitro Macrophage Polarization and this compound Analysis

Objective: To differentiate bone marrow-derived macrophages (BMDMs) and polarize them towards an M2 phenotype to analyze this compound expression.

Methodology:

-

Isolation of BMDMs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

-

-

M2 Polarization:

-

Plate the BMDMs at a density of 1 x 10^6 cells/mL.

-

Stimulate the cells with 20 ng/mL of IL-4 for 24-48 hours to induce M2 polarization.

-

-

Analysis of this compound Expression:

-

Quantitative RT-PCR:

-

Isolate total RNA from the polarized macrophages.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers specific for this compound (Chi3l3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Western Blot:

-

Lyse the cells and collect the supernatant.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in BALF

Objective: To quantify the concentration of this compound protein in bronchoalveolar lavage fluid (BALF).

Methodology:

-

Sample Collection:

-

Perform bronchoalveolar lavage on mice by instilling and retrieving PBS from the lungs.

-

Centrifuge the BALF to pellet the cells and collect the supernatant.

-

-

ELISA Procedure (using a commercial kit):

-

Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add BALF samples and this compound standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for this compound.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of this compound in the samples based on the standard curve.

-

Flow Cytometry for this compound+ Macrophages

Objective: To identify and quantify this compound-expressing macrophages in a mixed cell population (e.g., from lung tissue digest).

Methodology:

-

Cell Preparation:

-

Prepare a single-cell suspension from the tissue of interest.

-

Perform red blood cell lysis if necessary.

-

-

Staining:

-

Stain the cells with a viability dye to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain for surface markers to identify macrophages (e.g., CD45, F4/80, CD11b).

-

Fix and permeabilize the cells.

-

Stain for intracellular this compound using a fluorescently-labeled anti-YM-1 antibody.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on live, single cells, then on the macrophage population based on surface marker expression.

-

Quantify the percentage of this compound positive cells within the macrophage gate.

-

Chromatin Immunoprecipitation (ChIP) for STAT6 Binding to the this compound Promoter

Objective: To determine if the transcription factor STAT6 directly binds to the promoter region of the this compound gene.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat macrophages with IL-4 to activate STAT6 signaling.

-

Cross-link protein to DNA using formaldehyde.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for STAT6 or a control IgG overnight.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

-

qPCR Analysis:

-

Perform qPCR using primers designed to amplify the putative STAT6 binding site in the this compound promoter.

-

Analyze the results to determine the enrichment of the this compound promoter DNA in the STAT6 immunoprecipitated sample compared to the control IgG.

-

In Vivo Neutralization of this compound

Objective: To investigate the in vivo function of this compound by neutralizing its activity with a specific antibody in a mouse model of allergic asthma.

Methodology:

-

Asthma Model Induction:

-

Sensitize mice to an allergen such as ovalbumin (OVA) via intraperitoneal injections.

-

Challenge the mice with aerosolized OVA to induce allergic airway inflammation.

-

-

Antibody Administration:

-

Administer a neutralizing anti-YM-1 antibody or an isotype control antibody to the mice (e.g., via intraperitoneal or intranasal route) at a specific dose (e.g., 10-100 µg per mouse) prior to or during the allergen challenge phase.

-

-

Analysis of Inflammatory Response:

-

Collect BALF and perform differential cell counts to quantify the number of eosinophils, neutrophils, and macrophages.

-

Measure cytokine levels in the BALF by ELISA.

-

Perform histological analysis of lung tissue to assess inflammation and mucus production.

-

Experimental Workflow Diagrams

Caption: Workflow for M2 macrophage polarization and this compound analysis.

Caption: Workflow for STAT6 ChIP-qPCR on the this compound promoter.

Conclusion

This compound is a key player in the innate immune response, with multifaceted roles in inflammation, tissue repair, and host defense. Its expression by M2 macrophages and neutrophils, and its regulation by Th2 cytokines, places it at the crossroads of various immune pathways. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the functions of this compound and explore its potential as a therapeutic target in inflammatory and allergic diseases. Further research is warranted to fully understand its receptor interactions and the precise mechanisms by which it exerts its diverse biological effects.

References

- 1. A surface plasmon resonance-based solution affinity assay for heparan sulfate-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. IL-4 induces M2 macrophages to produce sustained analgesia via opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. Oxidative Stress and Asthma: Proteome Analysis of Chitinase-like Proteins and FIZZ1 in Lung Tissue and Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-4 dependent alternatively-activated macrophages have a distinctive in vivo gene expression phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Eosinophils Utilize Multiple Chemokine Receptors for Chemotaxis to the Parasitic Nematode Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

YM-1 (Chi3l3): A Technical Guide to its Role as a Marker for M2 Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin belonging to the chitinase-like protein (CLP) family.[1][2] Despite its homology to chitinases, it lacks enzymatic activity due to mutations in the active site.[1] In murine models, this compound is a well-established and widely used marker for alternatively activated macrophages, commonly referred to as M2 macrophages.[2][3] These macrophages are involved in a variety of physiological and pathological processes, including the suppression of inflammation, tissue repair, and immune regulation, particularly in the context of Th2-mediated immune responses.[3][4][5] The expression of this compound is predominantly induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][4] This guide provides an in-depth overview of this compound, its regulation, function, and the experimental protocols used for its assessment in the context of M2 macrophage biology. It is important to note that this compound is considered a rodent-specific protein, and its direct human ortholog has not been identified, making it a specific tool for murine studies.[1][2]

Regulation of this compound Expression

The expression of this compound is tightly controlled by a network of cytokines and transcription factors that define the M2 macrophage phenotype. The canonical pathway for this compound induction involves the activation of the Signal Transducer and Activator of Transcription 6 (STAT6) downstream of the IL-4 receptor.[1][4]

Key Signaling Pathway: IL-4/IL-13 Axis

IL-4 and IL-13 are the primary drivers of M2a macrophage polarization and subsequent this compound expression.[6] The signaling cascade is initiated when these cytokines bind to the IL-4 receptor alpha (IL-4Rα).[6] This binding event activates associated Janus kinases (JAK1 and JAK3), which then phosphorylate STAT6.[5][6] Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to the promoter region of target genes, including Chi3l3 (the gene encoding this compound), to initiate transcription.[6][7]

Furthermore, the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ) acts as another critical regulator.[1][6] STAT6 can activate PPARγ, which in turn directly targets the Chi3l3 gene, enhancing its expression.[1][7] Natural and synthetic PPARγ agonists have been shown to upregulate this compound, while antagonists can block its IL-4-induced expression.[1]

Data Presentation: Regulators of this compound

The expression of this compound is influenced by a variety of stimuli beyond IL-4 and IL-13. The following table summarizes key molecules known to modulate its expression in macrophages.

| Regulator | Effect on this compound Expression | Mechanism/Context | References |

| Upregulators | |||

| IL-4 / IL-13 | Potent Induction | Canonical M2a polarization via STAT6 pathway.[1][4][6] | [1][4][6] |

| TGF-β | Induction | Sustains steady-state expression in microglia.[4] | [4] |

| PPARγ Agonists (e.g., Rosiglitazone) | Induction | Directly targets the Chi3l3 gene for transcription.[1] | [1] |

| IL-6, IL-10, M-CSF | Amplification | Associated with M2-like phenotypes.[4] | [4] |

| Glucocorticoids | Induction | Promotes an anti-inflammatory macrophage phenotype.[4] | [4] |

| Downregulators | |||

| IFN-γ | Antagonizes/Suppresses | A key M1-polarizing cytokine that opposes M2 signaling.[4] | [4] |

| TNF-α, LPS | Reduction | Promote M1 polarization, thus inhibiting M2 marker expression.[4] | [4] |

Functional Role of this compound

While widely used as a marker, this compound is not merely a passive indicator of M2 activation; it possesses distinct biological functions. Its roles are primarily immunoregulatory, influencing inflammation and cell-mediated immunity.

-

Modulation of Th2 Responses: this compound can amplify Th2 responses by depressing the 12/15-lipoxygenase pathway in CD4+ T cells, leading to an increase in Th2 cytokines.[1]

-

Inhibition of T-Cell Proliferation: It has been demonstrated that this compound can inhibit the activation and proliferation of CD8+ T cells, suggesting a role in dampening certain adaptive immune responses.[4]

-

Heparan Sulfate Binding: this compound binds to heparin and heparan sulfate on the extracellular matrix (ECM).[4] This interaction may inhibit leukocyte movement and extravasation by competing for ECM binding sites.[4]

-

Inflammation and Tissue Repair: this compound is often found at sites of wound healing and parasitic infections, where M2 macrophages are critical for resolving inflammation and remodeling tissue.[1][4] However, its precise contribution to these processes is complex and context-dependent.[1]

This compound as an Experimental Marker

This compound, along with Arginase-1 (Arg1) and Fizz1, forms a core set of markers used to identify M2-polarized macrophages in mice.[8][9] Its robust and specific induction by IL-4/IL-13 makes it a reliable indicator of the M2a phenotype in vitro and in vivo.[1]

| Marker | Gene Name | Function/Type | Primary Inducer(s) |

| This compound | Chi3l3 | Chitinase-like Lectin | IL-4, IL-13 |

| Arginase-1 | Arg1 | Enzyme (Arginine Metabolism) | IL-4, IL-13, IL-10 |

| Fizz1 | Retnla | Resistin-like Molecule | IL-4, IL-13 |

| CD206 | Mrc1 | Mannose Receptor (Phagocytosis) | IL-4, IL-13 |

Experimental Protocols & Workflow

Accurate assessment of this compound is crucial for studying M2 macrophage biology. Below are detailed methodologies for key experiments.

In Vitro M2a Macrophage Polarization

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to the M2a phenotype.

-

BMDM Generation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

-

Incubate for 7 days, replacing the medium on day 3, to differentiate the progenitor cells into mature, non-polarized (M0) macrophages.

-

-

M2a Polarization:

-

Plate the M0 macrophages at a density of 1 x 10^6 cells/mL.

-

Stimulate the cells with 20 ng/mL of recombinant murine IL-4 for 24-48 hours.

-

Use unstimulated M0 cells and cells treated with LPS (100 ng/mL) and IFN-γ (20 ng/mL) as M1 controls.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant for ELISA.

-

Lyse the cells with an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein) for subsequent analysis.

-

Quantitative Real-Time PCR (qRT-PCR) for Chi3l3 mRNA

-

RNA Isolation: Extract total RNA from macrophage cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

PCR Amplification:

-

Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and forward/reverse primers for Chi3l3.

-

Use primers for a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Example Murine Chi3l3 Primers:

-

Forward: 5'-GGTCCCAAACCACTCATCCT-3'

-

Reverse: 5'-TGGCACTGAACGAGAGGAAG-3'

-

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative expression of Chi3l3 using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the M0 control group.

Western Blot for this compound Protein

-

Protein Extraction & Quantification: Lyse polarized macrophages in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against this compound (e.g., goat anti-mouse Chi3l3/YM1) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the blot for a loading control like β-actin or GAPDH to ensure equal protein loading.

-

ELISA for Secreted this compound

-

Sample Preparation: Collect cell culture supernatants from polarized macrophages. Centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Use a commercial mouse Chi3l3/YM-1 ELISA kit (e.g., from R&D Systems or BioLegend).

-

Follow the manufacturer's protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

-

Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve.

Conclusion

This compound (Chi3l3) is an indispensable marker for identifying the M2a subtype of alternatively activated macrophages in murine research.[1] Its expression is strongly and specifically induced by IL-4 and IL-13 through the JAK/STAT6 and PPARγ signaling pathways.[1][4][6] Beyond its utility as a marker, this compound plays an active role in regulating Th2 immunity and inflammation.[1] A thorough understanding of its regulation and function, combined with robust experimental protocols for its detection, is essential for researchers and drug development professionals investigating the complex roles of macrophages in health and disease.

References

- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Mysterious M2 Macrophage through Activation Markers and Effector Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the YM-1 Protein Secretion Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

YM-1, also known as Chitinase-like protein 3 (Chil3), is a secreted lectin belonging to the chitinase-like protein (CLP) family, predominantly found in rodents.[1][2] Despite lacking enzymatic chitinase activity due to mutations in its catalytic domain, this compound is a significant immunomodulatory protein and a key marker for alternatively activated (M2) macrophages.[1][3] It is implicated in a variety of physiological and pathological processes, including parasitic infections, allergic inflammation, and tissue remodeling.[1][4] Secreted by myeloid cells such as macrophages and neutrophils, this compound can form extracellular crystals that amplify type 2 immune responses.[1][5][6] Understanding the molecular pathways governing its expression and secretion is crucial for developing targeted therapeutics for a range of inflammatory diseases. This guide provides a detailed overview of the signaling cascades that induce this compound expression and delineates its journey through the classical secretory pathway, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Regulation of this compound Gene (Chil3) Expression

The secretion of this compound is fundamentally dependent on the transcriptional activation of its gene, Chil3. The expression of Chil3 is tightly regulated by specific cytokines and signaling pathways, primarily associated with type 2 immunity.

The IL-4/IL-13-STAT6 Signaling Axis

The canonical pathway for this compound induction involves the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][4] These cytokines signal through a shared receptor complex, leading to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6).

-

Cytokine Binding and Receptor Activation: IL-4 or IL-13 binds to its respective receptor complex on the cell surface of macrophages or other myeloid cells.

-

STAT6 Phosphorylation: This binding event triggers the Janus kinase (JAK)-mediated phosphorylation of STAT6.

-

Dimerization and Nuclear Translocation: Phosphorylated STAT6 molecules form homodimers, which then translocate from the cytoplasm into the nucleus.[7]

-

Transcriptional Activation: In the nucleus, the STAT6 dimer binds to specific consensus sequences in the promoter region of the Chil3 gene, initiating its transcription.[1][7]

Co-regulation by PPARγ

The peroxisome proliferator-activated receptor-gamma (PPARγ) also plays a significant role in modulating this compound expression. Evidence suggests that PPARγ acts in a STAT6-dependent manner to enhance Chil3 transcription.[1] Activation of PPARγ by its ligands, such as 15d-PGJ2, or agonists, like rosiglitazone, leads to an upregulation of this compound.[1] Chromatin immunoprecipitation (ChIP) analysis has confirmed that Chil3 is a direct target gene of PPARγ.[1]

The this compound Secretion Pathway: A Classical Route

Current evidence strongly indicates that this compound is secreted via the conventional, or classical, protein secretion pathway. This pathway involves the endoplasmic reticulum (ER) and the Golgi apparatus and is characteristic of proteins destined for the extracellular space.[8][9][10][11] The this compound protein sequence includes a 21-amino acid N-terminal "leading peptide," which functions as a signal peptide to direct the nascent polypeptide into the ER lumen, initiating its journey through the secretory system.[1]

-

Translation and ER Translocation: Following transcription, this compound mRNA is translated by ribosomes. The N-terminal signal peptide directs the ribosome-mRNA-polypeptide complex to the ER membrane, where the growing polypeptide chain is co-translationally translocated into the ER lumen.

-

ER Processing: Inside the ER, the signal peptide is cleaved. The this compound protein undergoes proper folding, assisted by molecular chaperones, and may undergo post-translational modifications such as N-linked glycosylation.[12][13] Pathological studies have localized this compound to the endoplasmic reticulum of activated alveolar macrophages, supporting its transit through this organelle.[2]

-

Golgi Transit and Sorting: Correctly folded this compound is transported from the ER to the Golgi apparatus in COPII-coated vesicles.[13] Within the Golgi cisternae, it undergoes further processing and modification.[8][10][14] In the trans-Golgi network (TGN), the final sorting hub, this compound is packaged into secretory vesicles destined for the plasma membrane.[8]

-

Exocytosis: These secretory vesicles move to the cell periphery and fuse with the plasma membrane, releasing their soluble this compound cargo into the extracellular environment in a process known as exocytosis.

While the classical pathway is the established route, it is worth noting that many leaderless cytosolic proteins can be secreted through unconventional protein secretion (UPS) pathways, which bypass the Golgi apparatus.[15][16][17][18] However, the presence of a clear signal peptide in this compound makes this an unlikely primary mechanism for its secretion.

Quantitative Data on this compound and Associated Cytokine Secretion

Quantitative analysis is essential for understanding the dynamics of this compound secretion and its downstream effects. The following table summarizes cytokine concentrations measured in bronchoalveolar lavage fluid (BALF) and lung tissue homogenates following intratracheal administration of this compound crystals in mice, demonstrating the protein's pro-inflammatory capacity.

| Analyte | Condition (24h post-injection) | Concentration (pg/mg protein) | Source |

| IL-1β | PBS Control | ~5 | [6][19] |

| This compound Crystals | ~25 | [6][19] | |

| IL-33 | PBS Control | ~100 | [6][19] |

| This compound Crystals | ~200 | [6][19] | |

| CCL2 | PBS Control | ~200 | [6][19] |

| This compound Crystals | ~600 | [6][19] | |

| CCL24 | PBS Control | ~2 | [6][19] |

| This compound Crystals | ~10 | [6][19] | |

| IL-6 (in BALF) | PBS Control | ~25 pg/mL | [6][19] |

| This compound Crystals | ~150 pg/mL | [6][19] | |

| TNFα (in BALF) | PBS Control | Not Detected | [6][19] |

| This compound Crystals | ~25 pg/mL | [6][19] |

Note: Values are approximated from graphical data presented in the cited literature for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound expression and secretion.

Protocol: In Vitro Stimulation and Analysis of this compound Secretion

This protocol describes how to stimulate macrophages in culture to secrete this compound and how to detect the secreted protein in the culture medium.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Recombinant murine IL-4 (carrier-free).

-

Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).

-

Primary antibody: anti-YM-1/Chil3.

-

Secondary antibody: HRP-conjugated anti-species IgG.

-

Chemiluminescent substrate.

-

ELISA kit for murine this compound/Chil3.

Methodology:

-

Cell Seeding: Plate macrophages at a density of 1x10⁶ cells/mL in 6-well plates and allow them to adhere overnight.

-

Stimulation: Replace the medium with fresh complete medium containing 20 ng/mL of recombinant murine IL-4. For a negative control, add medium without IL-4. Incubate for 24 to 48 hours.[20]

-

Supernatant Collection: Carefully collect the culture medium (supernatant) into a sterile tube. Centrifuge at 300 x g for 10 minutes to pellet any detached cells and transfer the cell-free supernatant to a new tube. Store at -80°C.

-

Cell Lysate Preparation: Wash the adherent cells twice with cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (intracellular fraction).

-

Protein Quantification (for Western Blot Normalization): Use a BCA assay to determine the total protein concentration in the cell lysates.

-

Western Blot Analysis:

-

Prepare samples by mixing equal volumes of supernatant with 2x Laemmli buffer. For lysates, prepare samples containing equal amounts of total protein (e.g., 20 µg).

-

Separate proteins on a 10-12% SDS-PAGE gel and transfer to a membrane.[21]

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with a primary anti-YM-1 antibody overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using a chemiluminescent substrate and an imaging system.[21][22]

-

-

ELISA Analysis:

-

Quantify the concentration of this compound in the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.

-

Protocol: Production and Purification of Recombinant this compound

This protocol is for generating purified this compound protein, which can be used for in vitro and in vivo functional assays, such as studying its effect on other cells or its ability to form crystals.

Materials:

-

Freestyle 293-F cells (or similar high-yield suspension cell line).

-

Expression vector containing the murine this compound (Chil3) coding sequence.

-

Transfection reagent (e.g., linear polyethylenimine, PEI).

-

Dialysis tubing or cassettes.

-

Anion exchange chromatography column (e.g., Q Sepharose).

-

Size-exclusion chromatography column.

-

Buffers: 20 mM Tris pH 8.0, PBS.

Methodology:

-

Cell Culture and Transfection: Culture Freestyle 293-F cells in suspension. When cells reach the optimal density, transfect them with the this compound expression plasmid using PEI at a 1:2 DNA-to-PEI ratio (1 µg/mL DNA).[5][6][19]

-

Protein Expression and Collection: Allow the cells to express the recombinant protein for 4 days post-transfection.

-

Harvesting: Collect the conditioned medium containing the secreted this compound protein. Filter the medium (e.g., using a 0.22 µm filter) to remove cells and debris.[5][6]

-

Dialysis: Dialyze the filtered medium against 20 mM Tris pH 8.0 to prepare it for ion-exchange chromatography.[5][6][19]

-

Anion Exchange Chromatography: Load the dialyzed medium onto a Q Sepharose column. Elute the bound this compound protein using a salt gradient.

-

Size-Exclusion Chromatography: Further purify the this compound-containing fractions using size-exclusion chromatography with PBS as the running buffer. This step separates this compound from remaining contaminants and allows for buffer exchange.[5][6]

-

Concentration and Quality Control: Concentrate the purified protein and verify its purity and identity via SDS-PAGE and Western blot.

Conclusion

The secretion of the this compound protein is a highly regulated process, initiated by type 2 immune signals that drive the transcription of its gene, Chil3. Subsequently, the protein is trafficked and processed through the classical ER-Golgi secretory pathway, a hallmark of proteins destined for the extracellular milieu. Once secreted, this compound acts as a potent immunomodulator, capable of forming crystals that amplify inflammatory responses. The experimental frameworks provided herein offer robust methods for investigating the molecular intricacies of this compound secretion and its functional consequences. A deeper understanding of this pathway is paramount for drug development professionals seeking to modulate the activity of alternatively activated macrophages and control the progression of diseases characterized by type 2 inflammation.

References

- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathological examination of Ym1, a chitinase family protein, in Mesocestoides corti-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Irreversible evolutionary loss of chitin-degrading ability in the chitinase-like protein Ym1 under positive selection in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Chitin and Chitinase/Chitinase-Like Proteins in Inflammation, Tissue Remodeling, and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]

- 6. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Golgi Apparatus - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Golgi apparatus - Wikipedia [en.wikipedia.org]

- 10. britannica.com [britannica.com]

- 11. Golgi Apparatus | British Society for Cell Biology [bscb.org]

- 12. Khan Academy [khanacademy.org]

- 13. m.youtube.com [m.youtube.com]

- 14. The Golgi complex: a hub of the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Y-box protein-1 is actively secreted through a non-classical pathway and acts as an extracellular mitogen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. Unconventional protein secretion - Wikipedia [en.wikipedia.org]

- 18. Unconventional protein secretion - new insights into the pathogenesis and therapeutic targets of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ym1 protein crystals promote type 2 immunity [elifesciences.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A SIMPLE SECRETION ASSAY FOR ASSESSING NEW AND EXISTING MYOCILIN VARIANTS - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Cytokine-Mediated Regulation of YM-1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the expression of the chitinase-like protein YM-1 (also known as Chil3 or ECF-L) with a focus on its regulation by cytokines. This document details the key signaling pathways, presents quantitative data on cytokine effects, and provides detailed experimental protocols for the study of this compound.

Introduction to this compound

This compound is a secreted lectin belonging to the glycosyl hydrolase family 18, although it lacks enzymatic chitinase activity. It is predominantly expressed by alternatively activated macrophages (M2a), neutrophils, and other myeloid cells in rodents. This compound has emerged as a key marker for M2a macrophage polarization and is implicated in a variety of physiological and pathological processes, including immune responses to parasitic infections, allergic inflammation, and tissue remodeling. Understanding the regulation of its expression is crucial for deciphering its biological functions and for the development of therapeutics targeting this compound-associated pathways.

Cytokine Regulation of this compound Expression: A Quantitative Overview

The expression of this compound is tightly controlled by a network of cytokines, with the Th2-associated cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) being the most potent inducers. Conversely, the Th1-associated cytokine Interferon-gamma (IFN-γ) acts as a potent inhibitor. Other cytokines, such as Transforming Growth Factor-beta (TGF-β), also play a modulatory role.

Data Presentation

The following tables summarize the quantitative effects of key cytokines on this compound expression in murine macrophages, as reported in the literature.

Table 1: Induction of this compound mRNA Expression by IL-4 and IL-13 in Murine Macrophages

| Cytokine | Concentration | Cell Type | Time Point | Fold Induction (vs. Untreated) | Reference |

| IL-4 | 10 ng/mL | Bone Marrow-Derived Macrophages (BMDM) | 24 h | ~68-fold | [1] |

| IL-4 | 20 ng/mL | Peritoneal Macrophages | 24 h | Not specified, strong induction shown | [1][2] |

| IL-13 | 10 ng/mL | Thioglycollate-Elicited Peritoneal Macrophages | 24 h | Strong induction, comparable to IL-4 | [3] |

| IL-13 | 100 ng/mL | Bone Marrow-Derived Macrophages (BMDM) | 24 h | Significant, but less potent than IL-4 | [4] |

Table 2: Inhibition of IL-4-Induced this compound Expression by IFN-γ in Murine Macrophages

| Inhibitor | Concentration | Pre-treatment/Co-treatment with IL-4 (10 ng/mL) | Cell Type | Time Point | % Inhibition of this compound Expression | Reference |

| IFN-γ | 10 ng/mL | Co-treatment | Thioglycollate-Elicited Peritoneal Macrophages | 24 h | >90% (this compound protein undetectable) | [4] |

| IFN-γ | 20 ng/mL | Co-treatment | Bone Marrow-Derived Macrophages (BMDM) | 24 h | Significant inhibition | [5] |

Table 3: Modulation of this compound Expression by Other Factors

| Modulator | Effect on this compound Expression | Cell Type | Notes | Reference |

| TGF-β | Upregulation | Macrophages | Can sustain steady-state expression | [6][7] |

| Dexamethasone | Synergistic induction with IL-4 | Myeloid cells | Effect is STAT6-dependent | [4][8] |

| Lipopolysaccharide (LPS) | Can boost IL-4-induced expression | Macrophages | Complex, context-dependent effects | [4] |

Signaling Pathways Regulating this compound Expression

The induction of this compound by IL-4 and IL-13 is predominantly mediated through the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. IFN-γ exerts its inhibitory effects by antagonizing this pathway.

The IL-4/IL-13-STAT6 Signaling Axis

IL-4 and IL-13 share a common receptor subunit, the IL-4 receptor alpha chain (IL-4Rα). Upon ligand binding, the receptor dimerizes, leading to the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK3 for IL-4, and JAK1 and TYK2 for IL-13. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain, creating docking sites for the STAT6 monomer. Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences in the promoter region of target genes, including Chil3 (the gene encoding this compound), to initiate transcription.

Inhibition by IFN-γ

IFN-γ, a hallmark cytokine of Th1 responses, potently antagonizes the effects of IL-4 and IL-13. It signals through its own receptor complex, leading to the activation of the JAK/STAT1 pathway. Activated STAT1 can inhibit STAT6-mediated transcription through several mechanisms, including competition for DNA binding sites, induction of suppressor of cytokine signaling (SOCS) proteins (e.g., SOCS1 and SOCS3), which can inhibit JAK activity, and by promoting a transcriptional environment that is non-permissive for this compound expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cytokine regulation of this compound expression.

Experimental Workflow for Studying Cytokine Effects on this compound

Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

-

Euthanize a C57BL/6 mouse according to approved institutional animal care and use committee protocols.

-

Dissect the femurs and tibias and clean them of excess tissue.

-

Flush the bone marrow from the bones using a 25-gauge needle and DMEM.

-

Lyse red blood cells using ACK lysis buffer.

-

Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

-

Incubate at 37°C in a 5% CO2 incubator for 7 days, replacing the medium on day 3.

-

Harvest the differentiated BMDMs for experiments.

Cytokine Stimulation

-

Plate BMDMs at a density of 1 x 10^6 cells/mL in complete DMEM.

-

Allow the cells to adhere overnight.

-

Replace the medium with fresh complete DMEM containing the desired cytokines (e.g., 10-20 ng/mL of recombinant murine IL-4, IL-13, or IFN-γ).

-

Incubate for the desired time period (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

Lyse the cells directly in the culture plate using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Extract total RNA according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Perform qPCR using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and a real-time PCR detection system.

-

Use the following primer sequences for murine Chil3 (this compound):

-

Forward: 5'-GGGCATACCTTTATCCTGAG-3'

-

Reverse: 5'-CCACTGAAGTCATCCATGTC-3'

-

-

Normalize the expression of Chil3 to a housekeeping gene such as Gapdh.

-

Calculate the fold change in expression using the ΔΔCt method.

Western Blot Analysis for this compound Protein

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against this compound (e.g., goat anti-mouse this compound/Chil3 polyclonal antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay for STAT6 Binding to the Chil3 Promoter

-

Cross-link protein-DNA complexes in BMDMs (stimulated with IL-4) with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Immunoprecipitate the chromatin overnight at 4°C with an antibody against STAT6 or a control IgG.

-

Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR using primers flanking the STAT6 binding site in the Chil3 promoter.

-

Calculate the enrichment of the Chil3 promoter sequence in the STAT6 immunoprecipitated sample relative to the IgG control.

Conclusion

The expression of this compound is a highly regulated process, with cytokines of the Th1 and Th2 arms of the immune system playing opposing roles. The IL-4/IL-13-STAT6 axis is the primary driver of this compound induction, making it a hallmark of M2a macrophage polarization. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the intricate regulation of this compound and its implications in health and disease. Further research into the crosstalk between different cytokine signaling pathways will undoubtedly provide a more complete picture of the complex regulatory network governing this compound expression.

References

- 1. IL-4 induces M2 macrophages to produce sustained analgesia via opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - IL-4 induces M2 macrophages to produce sustained analgesia via opioids [insight.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Type I IL-4 Receptors Selectively Activate IRS-2 to Induce Target Gene Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β1 and TGF-β2 abundance in liver diseases of mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptional Regulation of Macrophages Polarization by MicroRNAs [frontiersin.org]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. IL4 induces IL6-producing M2 macrophages associated to inhibition of neuroinflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization of YM-1 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals